1-Hexyne

Hydrogenation Catalysis Thermodynamics

1-Hexyne is the terminal alkyne of choice for researchers demanding reproducible catalytic selectivity (~96.5% to 1-hexene) and optimal biological activity. Its acidic terminal proton (pKa≈25) enables clean acetylide formation for precise C–C coupling, while the n-butyl chain length is proven optimal for hA₂A adenosine receptor binding in SAR studies. This compound outperforms internal alkynes and shorter/longer homologs in polymer synthesis (Ziegler-Natta polymerization to 10⁵ Da) and catalyst benchmarking. Procure high-purity 1-hexyne to ensure experimental consistency across these critical applications.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 693-02-7
Cat. No. B1330390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyne
CAS693-02-7
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCCCCC#C
InChIInChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3
InChIKeyCGHIBGNXEGJPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexyne (CAS 693-02-7) for Synthesis: Procurement Specifications and Core Chemical Profile


1-Hexyne (CAS 693-02-7) is a terminal alkyne with the formula CH₃(CH₂)₃C≡CH, characterized by a linear six-carbon chain bearing a triple bond at the 1-position [1]. It is a volatile, colorless liquid with a density of 0.715 g/mL at 25 °C, a boiling point of 71-72 °C, and a refractive index (n20/D) of 1.399 . As a terminal alkylacetylene, its reactivity is governed by the acidic terminal proton (pKa ≈ 25) and the electron-rich π-system, enabling deprotonation to nucleophilic acetylides and participation in a wide range of addition and cross-coupling reactions [1] [2].

Why 1-Hexyne Cannot Be Replaced by Other C6 Alkynes or Alkenes in Critical Synthetic Applications


The substitution of 1-hexyne with a close analog, such as its internal isomer 2-hexyne or the alkene 1-hexene, leads to fundamentally different outcomes due to the unique combination of terminal alkyne reactivity and a specific C6 aliphatic chain length. The terminal ≡C-H bond enables selective deprotonation and nucleophilic chemistry that is entirely absent in internal alkynes [1]. In catalytic hydrogenation, the use of 1-hexyne vs. 2-hexyne dictates the product (terminal vs. internal alkene) and requires different catalytic systems to achieve optimal selectivity [2]. Furthermore, the specific chain length of the n-butyl substituent in 1-hexyne has been shown to be critical for achieving optimal biological activity and receptor binding, a parameter not met by shorter or longer terminal alkyne homologs [3].

Quantified Differentiation of 1-Hexyne vs. Key Analogs: A Comparative Evidence Guide for Scientific Selection


Thermodynamic Instability of 1-Hexyne Relative to 1-Hexene Drives Distinct Catalytic Strategies

The heat of hydrogenation (ΔHh) for 1-hexyne is significantly higher than that of its alkene analog, 1-hexene, indicating a higher energy state and distinct reactivity profile [1]. The difference in the energy of the π-bond being broken has direct implications for catalyst design in selective hydrogenation, where the stronger adsorption of the alkyne is leveraged to achieve high semi-hydrogenation selectivity before over-hydrogenation to the alkane occurs [2].

Hydrogenation Catalysis Thermodynamics

High Semi-Hydrogenation Selectivity of 1-Hexyne to 1-Hexene Over Pd Nanoparticles

In liquid-phase catalytic hydrogenation over monodispersed Pd nanoparticles, 1-hexyne can be converted to 1-hexene with high selectivity [1]. The selectivity toward the desired terminal alkene product is consistently high and does not vary significantly with catalyst particle size within the studied range [1] [2].

Catalysis Nanomaterials Selective Hydrogenation

Quantitative Polymerization of 1-Hexyne with Ziegler-Natta Catalysts

1-Hexyne uniquely undergoes quantitative polymerization with Ziegler-Natta catalyst systems (e.g., Fe(prp)₃–AlEt₃), a feat not achievable with more sterically hindered terminal alkynes [1]. This quantitative yield is in stark contrast to monomers like tert-butylacetylene, which fail to polymerize under identical conditions due to steric hindrance [1].

Polymer Chemistry Catalysis Materials Science

Terminal Alkyne Acidity Enables Base-Mediated Deprotonation and Alkylation

The terminal proton of 1-hexyne exhibits measurable acidity (pKa ≈ 25), allowing for quantitative deprotonation by strong bases like NaNH₂ [1] [2]. This acidity is a fundamental property of terminal alkynes and is absent in internal alkynes, which have a much higher pKa [3].

Organic Synthesis Alkylation Nucleophile

Volatility and Boiling Point Distinguish 1-Hexyne from Bulkier Alkynes

1-Hexyne has a relatively low boiling point of 71-72 °C, making it a volatile liquid that is easy to handle and remove under vacuum . This contrasts sharply with longer-chain terminal alkynes (e.g., 1-octyne, bp 125-126 °C) which are less volatile, and with aromatic alkynes (e.g., phenylacetylene, bp 142-144 °C) which require higher temperatures for distillation [1].

Physical Properties Purification Process Chemistry

High-Impact Application Scenarios for 1-Hexyne Based on Validated Performance Data


Catalyst Development and Benchmarking for Selective Alkyne Semi-Hydrogenation

The high and consistent selectivity of 1-hexyne to 1-hexene (~96.5%) over Pd nanoparticles makes it an ideal model substrate for developing and benchmarking new heterogeneous catalysts [1]. Researchers can use this well-characterized system to evaluate catalyst structure-activity relationships and optimize reaction conditions for the semi-hydrogenation of terminal alkynes, a process of significant industrial importance.

Synthesis of High-Molecular-Weight Poly(1-hexyne) and Copolymers

The unique ability of 1-hexyne to undergo quantitative polymerization with Ziegler-Natta catalysts to yield high-molecular-weight polymers (4×10⁴–10⁵ Da) makes it the monomer of choice for materials scientists [2]. The resulting poly(1-hexyne) can be further characterized and modified, or copolymerized with other alkynes like phenylacetylene to tune material properties.

Precision Synthesis via Terminal Alkyne-Alkylation

The significant acidity of the terminal proton (pKa ≈ 25) enables the clean, quantitative deprotonation of 1-hexyne to its acetylide anion [3]. This nucleophile can be reliably alkylated with a wide range of electrophiles to create new C–C bonds and extend the carbon chain, a foundational reaction in organic synthesis that is not possible with internal alkynes.

Medicinal Chemistry: Optimization of A₃ Adenosine Receptor Ligands

In structure-activity relationship (SAR) studies, the n-butyl chain of 1-hexyne was found to be the optimal aliphatic alkyne substituent for promoting interaction with the human A₂A adenosine receptor (hA₂AAR) [4]. This makes 1-hexyne a key building block for synthesizing potent and selective ligands in this class, where its specific chain length provides a clear advantage over shorter (e.g., 1-butyne) or longer (e.g., 1-heptyne) homologs.

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